1,3-Dichloropropene

描述

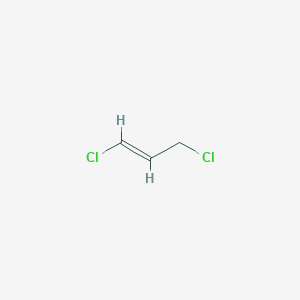

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-1,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042480 | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95 °F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant., 1,3-Dichloropropene: Colorless to amber liquid with an odor like chloroform; [HSDB] Clear colorless liquid; [CAMEO], Liquid | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C, 112.00 °C. @ 760.00 mm Hg | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, chloroform, In water, 2,800 mg/l @ 25 °C., 2800 mg/L @ 20 °C (exp) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.224 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C/4 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.4 AT 37.8 °C (AIR= 1) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34 mmHg at 77 °F (NTP, 1992), 34.0 [mmHg], 34 mm Hg @ 25 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to amber liquid /1,3-Dichloropropene/ | |

CAS No. |

10061-02-6, 542-75-6 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloropropene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3-dichloro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-1,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21UG87ODPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-50 °C | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Properties of 1,3-Dichloropropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropene, a significant organochlorine compound with the chemical formula C₃H₄Cl₂, exists as a mixture of two geometric isomers: (Z)-1,3-dichloropropene (cis-isomer) and (E)-1,3-dichloropropene (trans-isomer).[1] This colorless to straw-colored liquid, characterized by a sweet, chloroform-like odor, is primarily utilized as a soil fumigant to control nematodes.[2][3][4] Its synthesis and structural characteristics are of considerable interest in the fields of organic synthesis, agricultural chemistry, and toxicology. This guide provides a comprehensive overview of the synthesis methodologies and detailed structural properties of this compound.

Synthesis of this compound

The industrial production of this compound is primarily achieved through three main routes: the high-temperature chlorination of propylene, as a by-product in the manufacture of allyl chloride, and the dehydration of 1,3-dichloro-2-propanol.[2][5]

High-Temperature Chlorination of Propylene

This process involves the direct reaction of propylene with chlorine gas at elevated temperatures.

Reaction:

CH₂=CHCH₃ + 2Cl₂ → ClCH=CHCH₂Cl + 2HCl

Experimental Protocol:

A detailed experimental protocol for the laboratory-scale synthesis is as follows:

-

Reactor Setup: A quartz tube reactor is placed inside a tube furnace equipped with a temperature controller. The inlet of the reactor is connected to mass flow controllers for propylene and chlorine gas, and the outlet is connected to a series of traps to collect the products and scrub the acidic off-gases.

-

Reaction Conditions: Dry propylene and chlorine gas are introduced into the reactor at a molar ratio of approximately 5:1. The reaction temperature is maintained between 400°C and 520°C, and the pressure is kept between 3 and 15 bar.

-

Product Collection: The reactor effluent, a mixture of this compound, allyl chloride, 1,2-dichloropropane, unreacted propylene, and hydrogen chloride, is cooled to approximately -50°C to condense the chlorinated hydrocarbons.[1]

-

Purification: The condensed liquid is then subjected to fractional distillation to separate the this compound from other by-products.

Caption: High-temperature chlorination of propylene workflow.

By-product of Allyl Chloride Production

This compound is a significant by-product of the industrial synthesis of allyl chloride, which also involves the high-temperature chlorination of propylene.[6]

Experimental Protocol for Separation:

The "still-bottoms" from the fractional distillation of the allyl chloride production stream, which are rich in this compound, are collected.[6]

-

Selective Halogenation: To facilitate the separation of this compound from other C6 olefin impurities with similar boiling points, the still-bottoms are treated with a stoichiometric amount of elemental chlorine or bromine. This selectively halogenates the C6 olefins, increasing their boiling points.[6]

-

Fractional Distillation: The treated mixture is then subjected to fractional distillation. The lower-boiling this compound is distilled off, leaving the heavier halogenated C6 compounds behind.[6]

-

Isomerization: The trans-isomer of this compound can be isomerized to the more active cis-isomer by treatment with a catalytic amount of a radical initiator, such as bromine or iodine, under UV light.[6] This equilibrium mixture can then be redistilled to enrich the cis-isomer.

Caption: Workflow for separation and isomerization of this compound.

Dehydration of 1,3-Dichloro-2-propanol

This compound can also be synthesized by the dehydration of 1,3-dichloro-2-propanol.[5][7]

Reaction:

ClCH₂(CHOH)CH₂Cl → ClCH=CHCH₂Cl + H₂O

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a distillation head and a condenser.

-

Reagents: 1,3-Dichloro-2-propanol is mixed with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a solvent like benzene.[5]

-

Reaction: The mixture is heated to reflux. The this compound formed is continuously distilled off as it is produced.

-

Work-up: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by washing with water. The organic layer is then dried over anhydrous magnesium sulfate and purified by fractional distillation.

Structural Properties of this compound

The structural properties of the cis and trans isomers of this compound have been determined using various spectroscopic and diffraction techniques.

Molecular Geometry

The precise bond lengths and bond angles for the cis and trans isomers of this compound have been determined by gas-phase electron diffraction and microwave spectroscopy.

| Parameter | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |

| Bond Lengths (Å) | ||

| C=C | 1.340 | 1.340 |

| C-C | 1.490 | 1.490 |

| C-H (vinyl) | 1.090 | 1.090 |

| C-H (allyl) | 1.100 | 1.100 |

| C-Cl (vinyl) | 1.725 | 1.725 |

| C-Cl (allyl) | 1.810 | 1.810 |

| **Bond Angles (°) ** | ||

| C=C-C | 124.0 | 124.0 |

| C=C-Cl | 122.0 | 122.0 |

| C-C-H | 110.0 | 110.0 |

| H-C-H | 109.5 | 109.5 |

| C-C-Cl | 111.0 | 111.0 |

Note: The exact values may vary slightly depending on the experimental method and model used for calculation. The values presented here are representative.

Caption: Simplified 2D representations of cis and trans-1,3-dichloropropene.

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

Experimental Protocols for Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph equipped with a mass selective detector is used. A DB-VRX capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) is typically employed. The oven temperature program starts at 35°C (held for 1 min), ramps to 140°C at 9°C/min, and then to 210°C at 20°C/min (held for 2 min). The injector temperature is set to 200°C. Mass spectra are acquired in electron impact (EI) mode, monitoring characteristic ions for quantification and confirmation.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or in a suitable solvent.

| Spectroscopic Data | cis-1,3-Dichloropropene | trans-1,3-Dichloropropene |

| ¹H NMR (CDCl₃, ppm) | δ 6.15 (dt, 1H), 5.95 (dt, 1H), 4.15 (d, 2H) | δ 6.25 (dt, 1H), 6.00 (dt, 1H), 4.05 (d, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 128.5, 118.0, 43.0 | δ 129.0, 119.5, 45.5 |

| FTIR (cm⁻¹) | ~3050 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1640 (C=C stretch), ~1250 (C-Cl stretch), ~930 (C-H bend, vinyl), ~700 (C-Cl stretch) | ~3050 (C-H stretch, vinyl), ~2950 (C-H stretch, alkyl), ~1650 (C=C stretch), ~1260 (C-Cl stretch), ~970 (C-H bend, vinyl), ~730 (C-Cl stretch) |

| Mass Spectrometry (m/z) | 110 (M⁺), 75 (M⁺ - Cl), 39 | 110 (M⁺), 75 (M⁺ - Cl), 39 |

Conclusion

This technical guide has detailed the primary synthesis routes for this compound, including high-temperature chlorination of propylene, separation from allyl chloride production by-products, and dehydration of 1,3-dichloro-2-propanol. Detailed experimental protocols and workflows have been provided to aid researchers in the laboratory-scale synthesis and analysis of this compound. Furthermore, a comprehensive summary of the structural properties of both cis and trans isomers, including molecular geometry and key spectroscopic data, has been presented. This information is essential for professionals in chemical research, drug development, and related fields who work with or encounter this important organochlorine compound.

References

- 1. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]

- 2. JPS5479207A - Preparation of this compound - Google Patents [patents.google.com]

- 3. The molecular structure, conformations and vibrational spectra of 2,2-di(chloromethyl)-1,3-dichloropropane and 2,2-di(bromomethyl)-1,3-dibromopropane | Semantic Scholar [semanticscholar.org]

- 4. This compound | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 6. US3914167A - Process for making cis-1,3-dichloropropene - Google Patents [patents.google.com]

- 7. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. publ.iss.it [publ.iss.it]

- 9. epa.gov [epa.gov]

"mechanism of action of 1,3-Dichloropropene as a nematicide"

An In-depth Technical Guide to the Nematicidal Mechanism of Action of 1,3-Dichloropropene

Introduction

This compound (1,3-D) is a synthetic organochlorine compound widely utilized in agriculture as a pre-plant soil fumigant.[1][2] Marketed under trade names such as Telone, it is primarily employed for the management of plant-parasitic nematodes.[2][3] First registered as a pesticide in 1954, 1,3-D is effective against a broad spectrum of nematodes, including root-knot, meadow, sting, dagger, and sugar beet nematodes.[2][4] It is typically injected into the soil before planting, where it volatilizes and diffuses through the soil profile to exert its nematicidal effects.[2][5][6] This document provides a detailed technical overview of the physicochemical properties, mechanism of action, and efficacy of 1,3-D as a nematicide, intended for an audience of researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to straw-colored liquid characterized by a sweet, sharp, chloroform-like odor.[1][3] It exists as a mixture of two geometric isomers, (Z)-1,3-dichloropropene (cis) and (E)-1,3-dichloropropene (trans), with the cis isomer generally exhibiting greater nematicidal activity.[1][7] Its utility as a soil fumigant is largely dictated by its physical properties, such as high vapor pressure, which allows for easy evaporation and diffusion through soil pores.[2] It is feebly soluble in water but miscible with many organic solvents.[1][4] The movement and persistence of 1,3-D in soil are influenced by factors including soil type, temperature, moisture, and organic matter content.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃H₄Cl₂ | [1][8] |

| Molar Mass | 110.97 g/mol | [1][7][8] |

| Appearance | Colorless to straw-colored liquid | [1] |

| Density | ~1.22 g/cm³ | [8] |

| Flash Point | 95 °F (35 °C) | [2][7] |

| Water Solubility | 2 g/L | [2] |

| Vapor Pressure | High (evaporates easily) | [2] |

Mechanism of Action

The precise nematicidal mechanism of 1,3-D is not fully elucidated, but it is understood to function as a non-specific, reactive alkylating agent.[1][9] Its toxicity is not targeted to a specific receptor or enzyme but rather results from widespread, indiscriminate chemical reactions with essential biological macromolecules within the nematode.

Biochemical Pathway of Toxicity

The primary mode of action is believed to involve the alkylation of nucleophilic functional groups present in vital cellular components like proteins and nucleic acids (DNA).[8][9] The cis-isomer is a more reactive alkylating agent than the trans-isomer.[9] This process unfolds through the following proposed steps:

-

Uptake and Distribution: As a volatile compound, 1,3-D diffuses through the soil and is absorbed by the nematode, likely through its cuticle and into the body cavity.

-

Bioactivation (Proposed): Computational models suggest that the mechanism may involve the formation of highly reactive allylic carbocation intermediates via an SN1 reaction, which can then readily attack nucleophilic centers.[8]

-

Alkylation of Macromolecules: The electrophilic 1,3-D molecule (or its carbocation intermediate) reacts with nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins and the nitrogen atoms in the purine and pyrimidine bases of DNA.

-

Cellular Disruption:

-

Enzyme Inhibition: Alkylation of amino acid residues in enzymes can denature the proteins, disrupt their three-dimensional structure, and inactivate their catalytic sites. This leads to a general shutdown of metabolic pathways essential for survival.[2]

-

Genotoxicity: Reaction with DNA can lead to the formation of DNA adducts, causing mutations, interfering with DNA replication and transcription, and ultimately triggering cell death. The mutagenic properties of 1,3-D support a genotoxic mechanism.[7]

-

-

Detoxification and Toxicity: In mammals, a primary detoxification pathway for 1,3-D is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), leading to the formation of a mercapturic acid derivative that is excreted.[9][10] While this is a detoxification mechanism, the rapid depletion of the cellular antioxidant GSH can lead to oxidative stress. It is plausible that a similar process occurs in nematodes; the nematicidal effect could be a result of overwhelming the nematode's detoxification capacity, leading to widespread alkylation damage and GSH depletion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (1,3-D) Fact Sheet [npic.orst.edu]

- 3. epa.gov [epa.gov]

- 4. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. This compound | C3H4Cl2 | CID 24883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-1,3-Dichloropropene | C3H4Cl2 | CID 24726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Historical Overview of 1,3-Dichloropropene in Agriculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloropropene (1,3-D) is a pre-plant soil fumigant that has been a significant tool in agriculture for managing a wide range of soil-borne pests, most notably plant-parasitic nematodes.[1] First registered for use in the United States in 1954, it has been utilized on a variety of crops, including fruits, vegetables, nuts, and field crops.[1][2] This technical guide provides a comprehensive historical overview of 1,3-D's use in agriculture, detailing its application, the evolution of its use, regulatory milestones, and key experimental findings that have shaped our understanding of this important agricultural input.

Historical Usage and Application Rates

The use of this compound has fluctuated over the decades, influenced by factors such as the phase-out of other fumigants, regulatory pressures, and evolving agricultural practices. The following table summarizes key data points in the historical usage of 1,3-D in the United States.

| Year(s) | Geographic Area | Annual Usage (Millions of Pounds) | Notes |

| 1970s | California | ~4.0 - 5.9 | Use in California began in 1970. |

| Before 1978 | United States | 55 | Annual production. |

| 1985 | Hawaii | ~2 | Estimated usage on pineapple fields. |

| 1987-1995 | United States | >23 | Estimated nationwide application as a soil fumigant. |

| 1990-1995 | United States | ~23 | EPA estimate. |

| ~1992 | United States | ~40.1 | NCFAP estimate for 17 crops. |

| ~1997 | United States | ~34.7 | NCFAP estimate for 18 crops. |

| 2011 | United States | ~27.1 | Increased use attributed to the phase-out of methyl bromide.[3] |

| 2019-2023 (Avg.) | California | - | Average of 57,282 acres treated annually.[4] |

| 2024 | California | - | 43,736 acres treated.[4] |

Evolution of Application Technology

The methods for applying this compound have evolved to improve efficacy, enhance worker safety, and reduce environmental impact. The two primary methods of application are shank injection and drip irrigation.

Shank Injection: This has been the traditional method for applying liquid fumigants.[5]

-

Early Technology: The oldest fumigation rigs operated via gravity flow, with the rate controlled by valves and orifices. Later, ground-wheel-driven pumps and pressurized tanks with nitrogen were introduced for more precise control.[5]

-

Modern Equipment: Today's equipment often features hydraulic reset shanks that trip when encountering obstructions and reset automatically, improving safety by reducing operator exposure.[6] The fumigant is injected through tubes running down the back of each shank to a typical depth of 12 to 18 inches.[1] Following injection, the soil is immediately sealed by compaction with rollers or disc hillers to minimize volatilization.[5]

Drip Irrigation: This method involves the application of an emulsifiable concentrate formulation of 1,3-D through the drip irrigation system.

-

Development and Optimization: Drip application of fumigants has been studied as a way to improve distribution uniformity and reduce emissions.[3][7] Research has focused on optimizing factors such as the depth of the drip tape, water application rates, and the use of plastic mulches to enhance efficacy and minimize volatilization.[3][7]

Regulatory History and Environmental Fate

The use of this compound has been subject to increasing regulatory scrutiny over its history due to concerns about its potential health and environmental impacts.

Key Regulatory Milestones in the United States:

-

1954: First registered as a pesticide in the United States.[1]

-

1986: The EPA initiated a Registration Standard for 1,3-D.

-

1990-1995: Use of 1,3-D was suspended in California due to concerns about its potential as a carcinogen.

-

1998: The EPA issued a Reregistration Eligibility Decision (RED) for 1,3-D, allowing its continued use with certain restrictions.[8][9][10]

-

1999: New labeling requirements were introduced to mitigate risks to drinking water, including prohibiting use near wells and in areas with vulnerable groundwater.[1]

-

2007: The EPA released a revised human health risk assessment for 1,3-D.[11]

-

2016: California's Department of Pesticide Regulation (DPR) revised its regulations for 1,3-D, establishing a new annual township cap of 136,000 adjusted total pounds and eliminating the practice of "banking" unused allotments from previous years.[12]

-

2024: California implemented new regulations that include mandatory buffer zones around application sites to protect bystanders and workers in adjacent fields.[4]

Environmental Fate:

This compound is a volatile organic compound, and its fate in the environment is influenced by several factors.

-

Volatilization: A significant portion of applied 1,3-D can volatilize into the atmosphere.[1][2] This is a primary route of dissipation.[2]

-

Hydrolysis: 1,3-D degrades in water and soil through hydrolysis.[2][13] The rate of hydrolysis is influenced by pH, with higher pH favoring the reaction.[13] The half-life in sterile water at pH 7 and 20°C is approximately 11 days.[2]

-

Biodegradation: Soil microorganisms contribute to the degradation of 1,3-D.[13] The aerobic soil metabolism half-life ranges from 2 to 17 days.[2] The addition of organic matter, such as compost, can enhance the microbial degradation of 1,3-D in soil.[14]

Experimental Protocols

Understanding the efficacy and environmental impact of this compound has been advanced through numerous scientific studies. Below are representative methodologies for key experimental areas.

Nematicidal Efficacy Field Trial

Objective: To evaluate the effectiveness of this compound in controlling root-knot nematodes (Meloidogyne spp.) in a tomato crop.

Methodology:

-

Site Selection: Choose a field with a known history of root-knot nematode infestation.

-

Experimental Design: Establish a randomized complete block design with multiple replications of each treatment.

-

Treatments:

-

Untreated control.

-

This compound applied via shank injection at a specified rate (e.g., 112 liters/ha).[15]

-

This compound applied via drip irrigation at a specified rate.

-

-

Application: Apply the fumigants according to standard agricultural practices for each method.

-

Nematode Population Assessment:

-

Collect soil samples from each plot before and at various intervals after fumigation.

-

Extract nematodes from the soil using a standard method (e.g., centrifugal flotation).

-

Count the number of second-stage juveniles (J2) per unit of soil.

-

-

Planting and Crop Assessment:

-

Transplant tomato seedlings into the plots after the appropriate plant-back interval.

-

At the end of the growing season, carefully excavate the root systems of several plants from each plot.

-

Assess the level of root galling using a standardized rating scale (e.g., 0-10 scale).

-

-

Data Analysis: Analyze the data on nematode populations and root galling using analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Soil Dissipation Study (Soil Column)

Objective: To determine the volatilization and degradation rates of this compound in a controlled soil environment.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant agricultural field. Air-dry and sieve the soil to ensure homogeneity.

-

Soil Column Setup:

-

Pack the prepared soil into stainless steel or glass columns to a uniform bulk density.

-

The columns should be designed to allow for the collection of air samples from the headspace and soil gas samples at various depths.

-

-

Fumigant Application: Inject a known amount of this compound into the soil at a specific depth within each column.

-

Incubation: Incubate the soil columns at a constant temperature and moisture level.

-

Air and Soil Gas Sampling:

-

At regular time intervals, collect air samples from the headspace of the columns using solid-phase microextraction (SPME) or other suitable methods.

-

Collect soil gas samples from different depths within the columns.

-

-

Analysis: Analyze the collected samples for this compound concentrations using gas chromatography (GC) with an appropriate detector (e.g., electron capture detector - ECD).

-

Data Analysis:

-

Calculate the volatilization flux from the soil surface over time.

-

Determine the dissipation rate of this compound in the soil by plotting the concentration versus time and fitting the data to a first-order decay model to calculate the half-life.

-

Visualizations

Regulatory and Developmental Timeline of this compound

Caption: A timeline of key developmental and regulatory events in the history of this compound use in the U.S.

Factors Influencing the Environmental Fate of this compound

Caption: Key factors influencing the dissipation pathways of this compound in the soil environment.

Experimental Workflow for Assessing the Impact of 1,3-D on Soil Microbial Communities

Caption: A typical experimental workflow for studying the effects of this compound on soil bacterial communities.

References

- 1. epa.gov [epa.gov]

- 2. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. SHANK INJECTION [bbwesterdahl.com]

- 6. Fumigators – AG Engineering & Development Company [dammerdiker.com]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. regulations.gov [regulations.gov]

- 12. Telone in California (1990-2019) [storymaps.arcgis.com]

- 13. researchgate.net [researchgate.net]

- 14. Microcosm enrichment of this compound-degrading soil microbial communities in a compost-amended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of this compound in soil amended with compost and unamended soil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dichloropropene

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dichloropropene, a significant organochlorine compound utilized primarily as a soil fumigant and nematicide.[1][2][3] The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies for property determination, and visualizing key pathways.

General and Chemical Properties

This compound (C₃H₄Cl₂) is a colorless to straw-colored liquid characterized by a sharp, sweet, chloroform-like odor.[1][4][5][6] It exists as a mixture of two geometric isomers: (Z)-1,3-dichloropropene (cis-isomer) and (E)-1,3-dichloropropene (trans-isomer).[1][6] This compound is sparingly soluble in water but readily dissolves in many organic solvents.[1][7]

Table 1: General and Chemical Identification

| Property | Value |

| Molecular Formula | C₃H₄Cl₂[4][7][8] |

| Molecular Weight | 110.97 g/mol [4][8][9] |

| CAS Number | 542-75-6 (for the mixture of isomers)[4][7][9] |

| cis-Isomer CAS | 10061-01-5 |

| trans-Isomer CAS | 10061-02-6[8] |

| Appearance | Colorless to straw-colored liquid[1][4][5] |

| Odor | Sharp, sweet, irritating, chloroform-like[4][5][6] |

Physical Properties

The physical properties of this compound are crucial for understanding its environmental fate and for ensuring safe handling and storage. Key properties are summarized in the table below, with values for the individual cis- and trans-isomers provided where available.

Table 2: Physical Properties of this compound

| Property | Value (cis-isomer) | Value (trans-isomer) | Value (Mixture) |

| Boiling Point | 104 °C[1] | 112 °C[1] | 104-112 °C |

| Melting Point | -84.5 °C[1] | -50 °C[8] | -119 °F (-83.9 °C)[4][5][9] |

| Density | 1.217 g/mL[1] | 1.224 g/mL[1] | 1.2 g/cm³ at 20°C[9] |

| Vapor Pressure | 34.4 mmHg at 25 °C[1] | 23.0 mmHg at 25 °C[1] | 27.9 mmHg at 20°C[4][9] |

| Water Solubility | 2.18 g/L at 25 °C[1] | 2.32 g/L at 25 °C[1] | <0.1 mg/mL at 16.5 °C[7][9] |

| Flash Point | 25 °C (77 °F)[4][5][9][10] | ||

| Refractive Index | 1.4730 at 20 °C[3] | 1.4682 at 20 °C[8] | 1.472 at 20 °C[7] |

| Vapor Density | 3.8 (Air = 1)[4][9] |

Chemical Reactivity and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is incompatible with strong oxidizing agents, aluminum, active metals, and some metal salts.[4][9] Reaction with these materials can be vigorous.[4][9] It is also corrosive to magnesium and its alloys.[4][9] Upon combustion, it produces toxic and corrosive fumes, including hydrogen chloride.[11]

Table 3: Safety Information

| Parameter | Rating |

| NFPA 704 Health Rating | 2 (Can cause temporary incapacitation or residual injury)[9][10] |

| NFPA 704 Flammability Rating | 3 (Can be ignited under almost all ambient temperature conditions)[9][10] |

| NFPA 704 Instability Rating | 0 (Normally stable, even under fire conditions)[9][10] |

| Lower Explosive Limit (LEL) | 5.3%[5][9] |

| Upper Explosive Limit (UEL) | 14.5%[5][9] |

Experimental Protocols

The following sections outline the general principles of standard methodologies used to determine the key physical properties of liquid chemicals like this compound. These descriptions are based on established protocols from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method involves heating a small sample of the liquid in a test tube containing an inverted capillary tube. As the liquid is heated, a steady stream of bubbles emerges from the capillary. The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination (ASTM E324)

For crystalline substances, the melting point is a key indicator of purity.[8][11] The ASTM E324 standard test method utilizes a capillary tube containing a small, compacted sample of the solid.[6][7][8] The capillary is heated in a controlled manner, and the temperatures at which the substance first begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range.[7][8]

Density of Liquids (OECD 109)

The density of a liquid can be determined using several methods outlined in OECD Guideline 109.[1][2][5] These include the use of a hydrometer, which floats in the liquid to a depth corresponding to its density, or a pycnometer, which is a flask with a precise volume.[1] The hydrostatic balance method involves weighing a solid of known volume in air and then immersed in the liquid to determine the liquid's density.[1]

Vapor Pressure Determination (ASTM D2879)

The vapor pressure of a liquid at a specific temperature can be measured using an isoteniscope, as described in ASTM D2879.[9] This method involves heating the liquid in a specialized apparatus and measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.[9]

Water Solubility Determination (OECD 105)

The water solubility of a substance is typically determined by the shake-flask method.[12] An excess amount of the substance is added to water in a flask, which is then agitated at a constant temperature until equilibrium is reached.[12] The concentration of the substance in the aqueous phase is then measured after separating the undissolved portion.[12]

Flash Point Determination (ASTM D3278)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. ASTM D3278 describes a method using a small-scale closed-cup apparatus.[4][10][13] A small sample of the liquid is heated in a closed cup, and a test flame is periodically introduced into the vapor space to determine the temperature at which a flash occurs.[4][10]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It can be measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured and used to calculate the refractive index.

Signaling Pathways and Logical Relationships

Biodegradation Pathway

This compound undergoes biodegradation in the soil. A primary pathway involves the hydrolysis of this compound to 3-chloroallyl alcohol. This is followed by oxidation to 3-chloroacrylic acid, which is then dehalogenated.[14] This pathway is crucial for the environmental breakdown of the compound.

Caption: Biodegradation pathway of this compound in soil.

Risk Assessment Workflow

The risk assessment for pesticides like this compound is a structured process. It begins with hazard identification, which involves evaluating the potential for the chemical to cause adverse health effects. This is followed by a dose-response assessment to determine the relationship between the amount of exposure and the likelihood of harm. Exposure assessment evaluates the extent of human and environmental contact. Finally, risk characterization integrates these components to estimate the overall risk.

Caption: General workflow for pesticide risk assessment.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. store.astm.org [store.astm.org]

- 5. oecd.org [oecd.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. infinitalab.com [infinitalab.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. lonroy.com [lonroy.com]

- 14. Degradation of this compound by Pseudomonas cichorii 170 - PMC [pmc.ncbi.nlm.nih.gov]

Early Rodent Cancer Bioassays of 1,3-Dichloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early rodent cancer bioassays of 1,3-Dichloropropene, a soil fumigant. The document summarizes key studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing metabolic pathways and experimental workflows.

Quantitative Data Summary

The carcinogenic potential of this compound has been evaluated in several early rodent bioassays, primarily through oral gavage, inhalation, and dietary administration. The quantitative results from these key studies are summarized below for comparative analysis.

Oral Gavage Bioassay: NTP Technical Report 269

A two-year gavage study was conducted by the National Toxicology Program (NTP) on Fischer 344 rats and B6C3F1 mice. The technical-grade this compound (Telone II), containing 1.0% epichlorohydrin as a stabilizer, was administered in corn oil.[1]

Table 1: Tumor Incidence in F344/N Rats in a 2-Year Gavage Study of Telone II [1]

| Organ | Neoplasm | Sex | Vehicle Control | Low Dose (25 mg/kg) | High Dose (50 mg/kg) |

| Forestomach | Squamous Cell Papilloma | Male | 0/50 | 10/50 | 27/50 |

| Forestomach | Squamous Cell Carcinoma | Male | 0/50 | 2/50 | 8/50 |

| Forestomach | Squamous Cell Papilloma or Carcinoma | Male | 0/50 | 12/50 | 33/50 |

| Liver | Neoplastic Nodule | Male | 3/50 | 4/50 | 11/50 |

| Forestomach | Squamous Cell Papilloma | Female | 0/50 | 4/50 | 15/50 |

Table 2: Tumor Incidence in B6C3F1 Mice in a 2-Year Gavage Study of Telone II [1]

| Organ | Neoplasm | Sex | Vehicle Control | Low Dose (50 mg/kg) | High Dose (100 mg/kg) |

| Forestomach | Squamous Cell Papilloma | Female | 1/49 | 10/50 | 21/50 |

| Forestomach | Squamous Cell Carcinoma | Female | 0/49 | 1/50 | 5/50 |

| Forestomach | Squamous Cell Papilloma or Carcinoma | Female | 1/49 | 11/50 | 25/50 |

| Urinary Bladder | Transitional Cell Carcinoma | Female | 0/48 | 2/50 | 12/49 |

| Lung | Alveolar/Bronchiolar Adenoma | Female | 3/49 | 8/50 | 15/50 |

Note: The study in male mice was considered inadequate for the evaluation of carcinogenicity due to a high incidence of myocarditis in the control group.[1]

Inhalation Bioassay: Lomax et al. (1989)

A two-year inhalation study was conducted on Fischer 344 rats and B6C3F1 mice with technical-grade this compound.

Table 3: Tumor Incidence in B6C3F1 Mice in a 2-Year Inhalation Study of this compound [2]

| Organ | Neoplasm | Sex | Control (0 ppm) | Low Dose (5 ppm) | Mid Dose (20 ppm) | High Dose (60 ppm) |

| Lung | Bronchioloalveolar Adenoma | Male | 9/50 | 6/50 | 13/50 | 22/50 |

Note: No statistically significant increase in tumor incidence was observed in female mice or in rats of either sex.[2]

Dietary Bioassay: Stebbins et al. (2000)

A two-year dietary study was conducted on Fischer 344 rats and B6C3F1 mice using microencapsulated this compound.[3]

Table 4: Tumor Incidence in Fischer 344 Rats in a 2-Year Dietary Study of this compound [3]

| Organ | Neoplasm | Sex | Control (0 mg/kg/day) | Low Dose (2.5 mg/kg/day) | Mid Dose (12.5 mg/kg/day) | High Dose (25 mg/kg/day) |

| Liver | Hepatocellular Adenoma | Male | Not Reported | Not Reported | Increased | Statistically Significant Increase |

| Liver | Hepatocellular Adenoma | Female | Not Reported | Not Reported | Not Reported | Increased |

Note: No oncogenic response was observed in mice.[3]

Experimental Protocols

NTP Gavage Bioassay (TR-269)

-

Test Substance: Technical-grade this compound (Telone II), containing approximately 89% this compound and 1.0% epichlorohydrin as a stabilizer.[4]

-

Animals: Male and female Fischer 344/N rats and B6C3F1 mice, 5-6 weeks old at the start of the study.

-

Administration: The test substance was administered in corn oil by gavage, three times per week for 104 weeks.

-

Dose Levels:

-

Rats: 0 (vehicle), 25, or 50 mg/kg body weight.

-

Mice: 0 (vehicle), 50, or 100 mg/kg body weight.

-

-

Group Size: 50 animals of each sex per dose group.

-

Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals, and tissues were examined histopathologically.

Inhalation Bioassay (Lomax et al., 1989)

-

Test Substance: Technical-grade this compound (92.1% pure), stabilized with 2% epoxidized soybean oil.[4]

-

Animals: Male and female Fischer 344 rats and B6C3F1 mice.

-

Administration: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for up to 2 years.[2]

-

Dose Levels: 0 (air), 5, 20, or 60 ppm.[2]

-

Group Size: 50 animals of each sex per dose group for the 2-year study, with ancillary groups for interim sacrifices.

-

Observations: Animals were monitored for clinical signs of toxicity, and body weights were measured regularly. Comprehensive histopathological examinations were performed on all animals at the termination of the study.

Dietary Bioassay (Stebbins et al., 2000)

-

Test Substance: this compound stabilized in the feed by microencapsulation in a starch/sucrose matrix (80/20%).[3]

-

Animals: Male and female Fischer 344 rats and B6C3F1 mice.[3]

-

Administration: The microencapsulated test material was incorporated into the diet and provided ad libitum for up to 2 years.[3]

-

Dose Levels:

-

Group Size: Not explicitly stated in the abstract, but typically 50 animals per sex per group in chronic studies.

-

Observations: Body weights and food consumption were monitored. Complete histopathological examinations were performed at the end of the study.[3]

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenicity of this compound is believed to involve both genotoxic and non-genotoxic mechanisms.

Metabolic Activation and Genotoxicity

This compound is a direct-acting alkylating agent that can cause DNA damage.[5] Its genotoxicity can be enhanced through metabolic activation. A minor metabolic pathway involves the epoxidation of this compound by cytochrome P450 enzymes to form the reactive epoxide, this compound oxide (DCPO). This epoxide is a potent electrophile that can readily form adducts with DNA, leading to mutations and initiating carcinogenesis. This pathway is thought to be more prominent at high dose levels.[6]

Glutathione Conjugation and Detoxification

The primary metabolic pathway for this compound is detoxification through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[7] This process forms a less toxic mercapturic acid derivative that is then excreted. However, at high concentrations, the depletion of cellular GSH stores can occur.[8][9] This depletion impairs the cell's ability to detoxify the parent compound and its reactive metabolites, leading to increased cellular damage.

The depletion of GSH can also lead to oxidative stress, as GSH is a critical component of the cell's antioxidant defense system. Increased oxidative stress can cause damage to cellular macromolecules, including DNA, lipids, and proteins, contributing to a cellular environment conducive to cancer development.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The chronic toxicity and oncogenicity of inhaled technical-grade this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic toxicity and oncogenicity studies of ingested 1, 3-dichloropropene in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Technical Grade) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Mechanistic aspects of the metabolism of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biological effect monitoring of occupational exposure to this compound: effects on liver and renal function and on glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological effect monitoring of occupational exposure to this compound: effects on liver and renal function and on glutathione conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Analytical Methods for the Detection of 1,3-Dichloropropene in Soil

Introduction

1,3-Dichloropropene (1,3-DCP) is a halogenated hydrocarbon widely used as a soil fumigant to control nematodes and other pests in agriculture.[1][2][3] It is a volatile organic compound (VOC) that consists of two geometric isomers, (Z)-1,3-dichloropropene (cis) and (E)-1,3-dichloropropene (trans).[2][4] Due to its volatility and potential for environmental contamination, including leaching into groundwater, robust and sensitive analytical methods are required to monitor its concentration in soil.[1][5] These application notes provide detailed protocols for the determination of 1,3-DCP in soil samples, primarily utilizing gas chromatography (GC) coupled with various sample preparation and detection techniques.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance of various analytical methods for the quantification of this compound in soil.

| Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Mean Recovery (%) | Precision (RSD%) | Reference |

| Purge and Trap GC-MS | LOD: 0.005 µg/kg; LOQ: 0.01 mg/kg (or 10 µg/kg) | 93-104% | < 6% | [6][7] |

| Purge and Trap GC-MS (EPA GRM 94.13) | LOQ: 0.20 µg/kg | 70-120% | ≤ 20% | [8] |

| Steam Distillation & Extraction GC-ECD | LOQ: 0.01 mg/kg (or 10 µg/kg) | Not specified | Not specified | [9] |

| Solvent Extraction GC-MS | LOQ: 0.01 mg/kg (or 10 µg/kg) | 76-108% | 5-15% | [2] |

Experimental Protocols

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This method is highly effective for volatile compounds like 1,3-DCP and is based on U.S. EPA methodologies (e.g., SW-846 Method 8260).[8][10]

1. Principle Volatile organic compounds are purged (extracted) from a soil sample by bubbling an inert gas through a methanol-soil slurry diluted in water. The purged compounds are trapped on a sorbent material. The trap is then heated and back-flushed with the inert gas to desorb the analytes onto a gas chromatographic column, where they are separated and detected by a mass spectrometer.[7][8]

2. Apparatus and Reagents

-

Gas Chromatograph/Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., DB-VRX, 30 m x 0.25 mm, 1.4 µm film thickness).[8]

-

Purge and Trap (P&T) System: Commercial unit with a suitable trap (e.g., Tenax or a multi-sorbent trap).[7]

-

Vials: 40 mL screw-cap vials with PTFE-lined septa.

-

Centrifuge and Vortex Mixer.

-

Reagents: Methanol (purge-and-trap grade), reagent-grade water, Helium (carrier gas), internal standard (e.g., 2-bromo-1-chloropropane).[8]

3. Sample Preparation (based on DowElanco Method GRM 94.13)[8]

-

Weigh 5.0 g of soil into a vial.

-

Add 10.0 mL of methanol.

-

Vortex the mixture for 15-30 seconds to ensure thorough mixing.[8]

-

Centrifuge the sample at approximately 2,500 rpm for 3 minutes to separate the soil and the methanol extract.[8]

-

Transfer a 25.0 µL aliquot of the methanol extract into a 25.0 mL volume of reagent-grade water in the purging vessel.[8]

-

Add the internal standard to the diluted extract.

-

Immediately connect the vessel to the P&T system for analysis.

4. Instrumental Analysis

-

P&T Conditions:

-

Purge Gas: Helium.

-

Purge Time: ~11 minutes.

-

Desorb Time: ~1-4 minutes.[10]

-

Desorb Temperature: ~225-250°C.

-

-

GC Conditions: [8]

-

Injector Temperature: 200°C.

-

Oven Program: Initial temperature of 35°C (hold for 1 min), ramp at 9°C/min to 140°C, then ramp at 20°C/min to 210°C (hold for 2 min).[8]

-

-

MS Conditions:

5. Quality Control

-

Analyze a method blank with each batch to check for contamination.

-

Analyze a laboratory control sample (LCS) to verify method accuracy.

-

Prepare and analyze matrix spike/matrix spike duplicate (MS/MSD) samples to assess matrix effects and precision.

Protocol 2: Solvent Extraction Gas Chromatography (SE-GC)

This classic extraction method is suitable for labs without a purge and trap system and can be paired with either an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (MS).

1. Principle 1,3-DCP is extracted from the soil matrix into an organic solvent. The extract is then concentrated (if necessary) and injected into the GC for separation and detection.

2. Apparatus and Reagents

-

Gas Chromatograph: With ECD or MS detector.

-

Mechanical Shaker or Vortex Mixer.

-

Centrifuge.

-

Vials: Autosampler vials with PTFE-lined septa.

-

Reagents: Hexane or Ethyl Acetate (pesticide grade), Anhydrous Sodium Sulfate, internal standard.[2][11]

3. Sample Preparation

-

Weigh approximately 10 g of a homogenized soil sample into a centrifuge tube or vial.[2]

-

Immediately add 10 mL of the extraction solvent (e.g., hexane) containing the internal standard.[2]

-

Seal the container and shake mechanically for 15-30 minutes.[2]

-

Centrifuge the sample at 2,500 rpm for 5 minutes to separate the phases.[2]

-

Carefully transfer a portion of the organic supernatant into an autosampler vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.

-

The sample is ready for injection.

4. Instrumental Analysis

-

GC Conditions (Typical):

-

Detector Conditions:

-

ECD: Temperature set at ~300°C.

-

MS: Use SIM mode as described in Protocol 1 for enhanced sensitivity and selectivity.

-

5. Quality Control

-

Prepare a calibration curve using standards in the extraction solvent.

-

Analyze method blanks and matrix spikes with each sample batch to monitor for contamination and recovery.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)-GC

HS-SPME is a solvent-free sample preparation technique that is excellent for volatile analytes in complex matrices like soil.[12]

1. Principle A soil sample is placed in a sealed vial and heated, allowing volatile analytes like 1,3-DCP to partition into the headspace (the gas phase above the sample). A fused silica fiber coated with a sorbent material is exposed to the headspace, where it adsorbs the analytes. The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed for analysis.

2. Apparatus and Reagents

-

Gas Chromatograph: With ECD or MS detector.

-

SPME Fiber Holder (manual) or Autosampler.

-

SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/PDMS (CAR/PDMS) are often effective for volatile compounds.[7][13]

-

Vials: 20 mL or 40 mL headspace vials with PTFE-lined septa.[7]

-

Heater/Stirrer or Agitator.

-

Reagents: Reagent-grade water, Sodium Chloride (optional, to increase partitioning).

3. Sample Preparation and Extraction

-

Place a known amount of soil (e.g., 2-5 g) into a headspace vial.

-

Add a small amount of water to create a slurry, which can facilitate the release of volatiles. Adding salt (e.g., NaCl) can increase the ionic strength and promote partitioning into the headspace.[7]

-

Immediately seal the vial.

-

Place the vial in a heater/agitator and equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes).[7]

-

Expose the conditioned SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes) while maintaining temperature and agitation.[7]

-

Retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.

4. Instrumental Analysis

-

GC Conditions:

-

Injector: Splitless mode, temperature set higher than desorption temperature (e.g., 250°C) for efficient desorption.

-

Oven Program and Column: Similar to those described in Protocol 2.

-

-

Detector: ECD or MS as previously described.

5. Quality Control

-

Condition SPME fibers before first use as per manufacturer's instructions.

-

Run fiber blanks between samples to check for carryover.

-

Calibration can be performed using the standard addition method or by preparing standards in a clean sand matrix to mimic the sample.

References

- 1. epa.gov [epa.gov]

- 2. publ.iss.it [publ.iss.it]

- 3. epicwaterfilters.com [epicwaterfilters.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. On-line purge and trap GC-MS for monitoring this compound in agricultural water and soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]

- 10. ysi.com [ysi.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Application of Headspace Solid-Phase Microextraction for Determination of Chloro-Organic Compounds in Sewage Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of 1,3-Dichloropropene in Environmental and Food Matrices by Gas Chromatography-Mass Spectrometry

Introduction

1,3-Dichloropropene (1,3-D) is a chlorinated hydrocarbon primarily used as a soil fumigant to control nematodes in agriculture.[1] It exists as a mixture of two geometric isomers, cis (Z) and trans (E). Due to its volatility and potential for environmental contamination of soil, water, and crops, sensitive and reliable analytical methods are required for its monitoring.[1][2] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound in various matrices, including fruits, vegetables, water, and soil.

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. For solid and liquid food samples, a solvent extraction method is employed. For environmental water and soil samples, a purge and trap system is often utilized to extract and concentrate the volatile analytes.[3][4][5] The extracted this compound isomers are then separated on a capillary GC column and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[5] An internal standard is used for accurate quantification.

Experimental Protocols

Sample Preparation: Fruits and Vegetables (Solvent Extraction)

This protocol is adapted for the analysis of this compound residues in fruit and vegetable crops.[1]

a. Reagents and Materials:

-

Hexane (pesticide residue grade)

-

2-bromo-1-chloropropane (Internal Standard, I.S.)

-

Sodium Sulfate (anhydrous)

-

Homogenizer

-

Centrifuge and 50 mL vials with PTFE-lined caps

-

Mechanical shaker

b. Internal Standard Stock Solution Preparation:

-

Accurately weigh approximately 0.1 g of 2-bromo-1-chloropropane into a 50 mL volumetric flask.

-

Add hexane to the flask, sonicate to dissolve, and dilute to the mark to obtain a stock solution of 2 mg/mL.

-